Acv tripeptide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tripeptide ACV implique la synthétase peptidique non ribosomique ACV synthétase (ACVS) . Cette enzyme catalyse la formation du tripeptide par une série d'étapes enzymatiques, chacune impliquant l'activation et l'incorporation de l'un des trois acides aminés : acide α-aminoadipique, cystéine et valine . Les conditions réactionnelles impliquent généralement l'utilisation d'ATP et d'ions magnésium comme cofacteurs .

Méthodes de production industrielle

La production industrielle du tripeptide ACV est réalisée par la fermentation d'organismes producteurs de pénicilline tels que Penicillium chrysogenum . Le tripeptide est extrait du milieu de culture et purifié à l'aide de diverses techniques chromatographiques . Les progrès de l'ingénierie génétique ont également permis la surexpression de l'ACV synthétase dans des hôtes hétérologues tels qu'Escherichia coli, facilitant ainsi la production à grande échelle .

Analyse Des Réactions Chimiques

Enzymatic Formation and Epimerization

The third module of ACVS contains an epimerization (E) domain that converts L-valine to D-valine during peptide bond formation. This stereochemical inversion is critical for subsequent β-lactam ring formation in penicillin and cephalosporin biosynthesis . The tripeptide remains tethered to the enzyme via a thioester bond until released by a thioesterase (TE) domain, ensuring the LLD configuration .

Substrate Specificity and Promiscuity

ACVS exhibits strict but flexible substrate selectivity, as demonstrated by substitutions in each module:

-

Key findings :

Energy Requirements and Kinetic Parameters

ACVS activity is ATP- and Mg²⁺-dependent, with optimal activity at 10 mM ATP and Mg²⁺ . Kinetic studies reveal:

| Substrate | Apparent K<sub>M</sub> (μM) | V<sub>max</sub> (μM/min/μM enzyme) |

|---|---|---|

| L-α-Aminoadipic acid | 640 ± 16 | 0.78 ± 0.14 |

| L-Cysteine | 40 ± 1 | |

| L-Valine | 150 ± 4 |

Reaction velocity remains linear for up to 4 hours, with ACV concentrations reaching ~50 μM under saturating conditions .

Inhibitors and Regulatory Factors

The enzymatic synthesis of ACV tripeptide exemplifies the precision of nonribosomal peptide assembly, with tightly controlled substrate selection, energy coupling, and stereochemical editing. These insights underscore its potential as a template for engineered NRPS systems to produce novel bioactive peptides .

Applications De Recherche Scientifique

Biochemical Characteristics of ACV Tripeptide

The this compound is synthesized by a large non-ribosomal peptide synthetase (NRPS) known as ACV synthetase. This enzyme comprises three modules that facilitate the incorporation of specific amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. The process involves several enzymatic steps including adenylation, peptide bond formation, and epimerization:

- Module 1 : Activates L-α-aminoadipic acid.

- Module 2 : Incorporates L-cysteine.

- Module 3 : Incorporates D-valine and performs epimerization.

This modular structure allows for substrate specificity and has been extensively characterized through biochemical assays and structural analysis .

Industrial Applications

The this compound is pivotal in the pharmaceutical industry for synthesizing β-lactam antibiotics. Here are some key applications:

- Antibiotic Production : The primary application of ACV is in the synthesis of penicillin and cephalosporin antibiotics. The tripeptide serves as a precursor in the biosynthetic pathway leading to these important drugs .

- Biocatalysis : The enzyme systems that produce ACV are utilized in biocatalysis for green chemistry processes. This includes the development of novel antibiotics through engineered NRPSs that can incorporate alternative substrates to create new bioactive compounds .

- Biotechnology : Research into ACV has led to advancements in microbial enzyme production and purification. These enzymes are used in various industrial applications, including food processing and environmental biotechnology .

Case Study 1: Engineering NRPS for Novel Antibiotics

A study focused on engineering the adenylation domain of ACVS to create hybrid NRPSs capable of activating alternative substrates. This research aimed to enhance the production of novel β-lactams by substituting traditional amino acids with structurally diverse ones. The results indicated successful incorporation of alternative substrates, leading to the synthesis of new antibiotic compounds .

Case Study 2: Substrate Specificity Analysis

A comprehensive analysis was conducted on the substrate specificity of the Nocardia lactamdurans ACVS. Researchers evaluated various amino acid analogs to determine their efficacy in producing ACV. The findings revealed that while certain analogs could be incorporated, they did not yield significant amounts of the desired tripeptide compared to traditional substrates .

Data Table: Summary of Key Findings

Mécanisme D'action

The mechanism of action of ACV tripeptide involves its role as a precursor in the biosynthesis of β-lactam antibiotics . The tripeptide is synthesized by ACV synthetase and subsequently undergoes cyclization to form the penicillin nucleus . This nucleus is then further modified to produce various penicillin and cephalosporin antibiotics . The molecular targets and pathways involved include the activation of amino acids by ACV synthetase and the cyclization catalyzed by isopenicillin N synthase .

Comparaison Avec Des Composés Similaires

Composés similaires

δ-(l-α-aminoadipyl)-l-cysteinyl-l-valine : Un tripeptide similaire avec la configuration L de la valine.

δ-(l-α-aminoadipyl)-l-cysteinyl-d-allo-isoleucine : Un autre tripeptide avec une substitution d'acide aminé différente.

Unicité

Le tripeptide ACV est unique en raison de sa séquence spécifique d'acides aminés et de son rôle d'intermédiaire dédié dans la voie biosynthétique des antibiotiques β-lactames . La présence de l'acide aminé inhabituel acide α-aminoadipique et de la configuration D de la valine le distingue des autres tripeptides .

Activité Biologique

The ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) tripeptide is a significant intermediate in the biosynthesis of β-lactam antibiotics, such as penicillin and cephalosporins. This compound is synthesized nonribosomally by the enzyme ACV synthetase (ACVS), which plays a crucial role in its formation and subsequent conversion into active pharmaceutical ingredients. This article explores the biological activity of the ACV tripeptide, focusing on its synthesis, enzymatic mechanisms, and potential applications.

Synthesis and Enzymatic Mechanism

The synthesis of ACV involves several key steps facilitated by the ACVS enzyme, which is characterized by its three modules responsible for activating specific amino acids:

- Module 1 : Activates L-α-aminoadipic acid.

- Module 2 : Activates L-cysteine.

- Module 3 : Activates L-valine.

The unique feature of ACVS is its ability to form a non-canonical peptide bond between L-α-aminoadipic acid and L-cysteine, which is critical for the production of ACV. The enzyme's substrate specificity and reaction kinetics have been extensively studied, revealing insights into its efficiency and potential for engineering.

Key Research Findings

Recent studies have provided valuable data on the biological activity of ACV and its synthesis:

- Enzyme Activity : The maximum product levels of ACV reached nearly 50 μM during assays, indicating a high turnover rate of the enzyme under optimal conditions. The calculated was approximately with apparent values for substrates being (L-α-aminoadipic acid), (L-cysteine), and (L-valine) .

- Substrate Specificity : A study assessed various substrate analogues to determine their ability to produce ACV. The results indicated that while some analogues were ineffective, others demonstrated varying degrees of activity, providing insights into the enzyme's selectivity .

Case Study 1: Enzyme Engineering

In an effort to enhance the production of ACV, researchers engineered specific residues within the binding pocket of ACVS. This study revealed that mutations could significantly alter substrate recognition and enzyme activity, highlighting potential pathways for optimizing antibiotic production .

Case Study 2: Production in E. coli

ACV was produced in E. coli using a hybrid version of the ACVS enzyme derived from Nocardia lactamdurans. While production levels were lower than in wild-type strains, this approach demonstrated the feasibility of heterologous expression systems for producing valuable tripeptides .

Applications

The biological activity of ACV extends beyond antibiotic synthesis; it has potential applications in:

- Pharmaceutical Industry : As a precursor to β-lactam antibiotics, enhancing ACV production can lead to increased yields of essential medications.

- Biocatalysis : The unique enzymatic properties of ACVS make it a candidate for biocatalytic processes in green chemistry applications.

Comparative Analysis

| Feature | This compound | Other Non-ribosomal Peptides |

|---|---|---|

| Biosynthesis Pathway | Nonribosomal | Nonribosomal |

| Key Enzyme | ACV Synthetase | Various NRPS |

| Applications | Antibiotic precursor | Antimicrobial agents |

| Enzyme Specificity | High for L-α-aminoadipic acid | Variable |

Propriétés

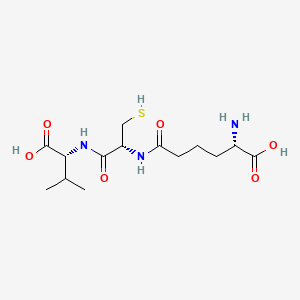

IUPAC Name |

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEIJZFKOAXBBV-ATZCPNFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332274 | |

| Record name | AADCV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32467-88-2 | |

| Record name | Acv tripeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACV tripeptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AADCV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACV TRIPEPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.